molecular formula C17H10F5N3O B1436393 Fluxapyroxad-N-desmethyl CAS No. 2056235-52-8

Fluxapyroxad-N-desmethyl

Cat. No.: B1436393
CAS No.: 2056235-52-8
M. Wt: 367.27 g/mol
InChI Key: SYGSBKQBCWBROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for fluxapyroxad-N-desmethyl would likely follow similar principles as those for fluxapyroxad, with additional steps for the demethylation process. This would involve large-scale chemical reactors, precise control of reaction conditions, and purification steps to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluxapyroxad-N-desmethyl, like its parent compound, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

Fluxapyroxad-N-desmethyl has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies of fungicide degradation and environmental fate.

    Biology: Investigated for its effects on fungal physiology and resistance mechanisms.

    Medicine: Explored for potential therapeutic applications due to its inhibitory effects on succinate dehydrogenase.

    Industry: Utilized in the development of new fungicides and agricultural chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluxapyroxad-N-desmethyl is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and environmental behavior compared to its parent compound and other similar fungicides .

Properties

IUPAC Name

5-(difluoromethyl)-N-[2-(3,4,5-trifluorophenyl)phenyl]-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F5N3O/c18-11-5-8(6-12(19)14(11)20)9-3-1-2-4-13(9)24-17(26)10-7-23-25-15(10)16(21)22/h1-7,16H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGSBKQBCWBROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=C(NN=C3)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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